Patent-Exemplified Structural Differentiation: 2-Ethoxy Versus 2-Methoxy Substituent
CAS 645417-79-4 is explicitly claimed as a distinct chemical entity in the Aventis patent family alongside its 2-methoxyphenyl analog [1]. The ethoxy group (-OCH2CH3) replaces the methoxy group (-OCH3) at the ortho position of the 5-phenyl ring. This substitution increases the calculated logP by approximately 0.5–0.7 units and reduces aqueous solubility relative to the methoxy congener, based on the additional methylene unit . The 2-ethoxyphenyl analog is specifically enumerated as the tenth compound in the claim list, confirming its intentional design and synthesis as a distinct inhibitor candidate.
| Evidence Dimension | 5-Phenyl substituent identity and calculated lipophilicity |
|---|---|
| Target Compound Data | 2-Ethoxyphenyl (-OCH2CH3); predicted logP ~3.8 (estimate based on fragment addition) |
| Comparator Or Baseline | 2-Methoxyphenyl (-OCH3); predicted logP ~3.1–3.3 (estimate based on fragment addition) |
| Quantified Difference | Calculated logP increase of ~0.5–0.7 log units; molecular weight increase of 14.02 Da (C19H17N3O vs. C18H15N3O) |
| Conditions | In silico property prediction based on chemical structure (Chem960 database ) |
Why This Matters
The distinct lipophilicity and steric profile of the ethoxy substituent directly influence membrane permeability and target binding kinetics, making CAS 645417-79-4 a non-interchangeable tool compound for structure-activity relationship (SAR) studies.
- [1] Flohr, S., & Naumann, T. (2004). US Patent Application US20040097541A1. Pyrazoloisoquinoline derivatives for inhibiting NFkappaB-inducing kinase. Aventis Pharma Deutschland GmbH. View Source
